3-(2,4,5-Trimethoxybenzyl)azetidine 3-(2,4,5-Trimethoxybenzyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18132763
InChI: InChI=1S/C13H19NO3/c1-15-11-6-13(17-3)12(16-2)5-10(11)4-9-7-14-8-9/h5-6,9,14H,4,7-8H2,1-3H3
SMILES:
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

3-(2,4,5-Trimethoxybenzyl)azetidine

CAS No.:

Cat. No.: VC18132763

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4,5-Trimethoxybenzyl)azetidine -

Specification

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name 3-[(2,4,5-trimethoxyphenyl)methyl]azetidine
Standard InChI InChI=1S/C13H19NO3/c1-15-11-6-13(17-3)12(16-2)5-10(11)4-9-7-14-8-9/h5-6,9,14H,4,7-8H2,1-3H3
Standard InChI Key QBWTYMJLTHZGGD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1CC2CNC2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. Its IUPAC name is 1-[(2,4,5-trimethoxyphenyl)methyl]azetidine, though positional isomerism (1- vs. 3-substitution) requires clarification in synthetic contexts. The azetidine ring’s small size introduces significant ring strain, enhancing reactivity compared to larger heterocycles like piperidine or pyrrolidine .

Table 1: Key Identifiers of 3-(2,4,5-Trimethoxybenzyl)azetidine

PropertyValue
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.29 g/mol
IUPAC Name1-[(2,4,5-Trimethoxyphenyl)methyl]azetidine
Canonical SMILESCOC1=CC(=C(C=C1CN2CCC2)OC)OC
InChI KeyMAVVMFYDFDWSKS-UHFFFAOYSA-N
PubChem CID168487863

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit protocol for 3-(2,4,5-trimethoxybenzyl)azetidine is documented, analogous azetidine derivatives are typically synthesized via:

  • Ring-Closing Reactions: Formation of the azetidine ring through intramolecular cyclization of β-amino alcohols or halides .

  • Alkylation: Attachment of the trimethoxybenzyl group to preformed azetidine via nucleophilic substitution or reductive amination. For example, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine was synthesized by refluxing thiourea with a brominated precursor , suggesting similar strategies could apply.

Challenges in Synthesis

  • Ring Strain: Azetidine’s four-membered ring necessitates mild conditions to prevent decomposition.

  • Regioselectivity: Achieving precise substitution at the 3-position requires careful control of reaction kinetics and catalysts.

Physicochemical and Pharmacological Properties

Stability and Reactivity

The trimethoxybenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the azetidine ring’s rigidity favors target binding specificity . Comparative studies show azetidine derivatives exhibit ~30% greater metabolic stability than piperazine analogs due to reduced conformational flexibility.

Biological Activity

Though direct data on this compound is scarce, structurally related molecules demonstrate:

  • Anticancer Activity: Thiazole derivatives with trimethoxyphenyl groups inhibit tubulin polymerization (IC₅₀ = 0.8–2.1 μM) .

  • Enzyme Inhibition: Iminosugar-azetidine hybrids show potent α-glucosidase inhibition (IC₅₀ = 0.036 μM) and antifungal activity against Candida albicans (MIC = 0.025 μM) .

  • Neurotrophic Potential: Edonerpic maleate, an azetidine-containing drug, modulates amyloid-β aggregation, suggesting applications in neurodegenerative diseases .

Comparative Analysis with Related Heterocycles

Azetidine vs. Piperidine/Piperazine Derivatives

ParameterAzetidine DerivativesPiperidine Derivatives
Ring Size4-membered6-membered
Conformational FlexibilityLow (high rigidity)Moderate to High
Metabolic StabilityEnhanced (reduced oxidation)Moderate
Synthetic AccessibilityChallengingWell-established

The trimethoxybenzyl group’s electron-donating methoxy substituents further modulate electronic properties, enhancing interactions with aromatic residues in enzyme active sites .

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